molecular formula C9H4BrClFN B1380691 4-Bromo-1-chloro-7-fluoroisoquinoline CAS No. 1369199-73-4

4-Bromo-1-chloro-7-fluoroisoquinoline

Cat. No.: B1380691
CAS No.: 1369199-73-4
M. Wt: 260.49 g/mol
InChI Key: QMJDYOOSBFYAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-chloro-7-fluoroisoquinoline is a useful research compound. Its molecular formula is C9H4BrClFN and its molecular weight is 260.49 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Research on modifications of the isoquinoline scaffold has demonstrated significant potential in medicinal chemistry. For instance, a metal-free approach for the arylation and fluorination of diazo homophthalimides in Brønsted acids has been developed, leading to the preparation of monofluoro-substituted isoquinoline diones, including 4-bromo-4-fluoro and 4-chloro-4-fluoro variants. These compounds serve as important carboxylic acid isosteres and precursors for useful tetrahydroisoquinoline building blocks (Golushko et al., 2019).

Synthesis and Structural Analysis

The synthesis and analysis of halogenated isoquinoline derivatives have been a subject of interest due to their structural and chemical properties. Studies on the synthesis of fluoromethyl-containing analogs of antitumor alkaloids, such as luotonin A, have shown that halogenated quinolines retain antitumor activity, highlighting the importance of halogen atoms in medicinal chemistry applications (Golubev et al., 2010). Additionally, investigations into the crystal structure and molecular conformation of 4-fluoroisoquinoline derivatives have provided insights into the steric effects induced by bulky substituents on the sulfonyl group, affecting molecular packing and interactions (Ohba et al., 2012).

Magnetic Properties and Metal Complexes

The magnetic properties of molecular solids based on ion-pair complexes, including those derived from bromo and fluoro benzyl isoquinolinium, have been characterized, demonstrating the influence of halogen atoms on the magnetic behavior of these compounds (Ni et al., 2005). Such studies are crucial for the development of materials with specific magnetic properties.

Halogen Substitution Reactions

Research on halogen substitution reactions, particularly involving bromo and fluoro compounds, has led to the development of methods for the synthesis of halogenated quinolines, which are key building blocks in the synthesis of antibiotics and other bioactive molecules (Flagstad et al., 2014). These methods highlight the versatility of halogen atoms in facilitating diverse chemical transformations.

Properties

IUPAC Name

4-bromo-1-chloro-7-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-8-4-13-9(11)7-3-5(12)1-2-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJDYOOSBFYAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.